molecular formula C20H20O6 B8644262 7-Ethyl-3-hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-68-8

7-Ethyl-3-hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Cat. No. B8644262
M. Wt: 356.4 g/mol
InChI Key: FYJAYXXKWUGUAE-UHFFFAOYSA-N
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Patent
US07601754B2

Procedure details

To a stirring solution of 26 (0.504 g, 1.4.mmol) in dichloromethane (50 ml) under Ar at 0° C. was added boron tribromide in dichloromethane (1.0M, 10 ml, 10 mmol, 7 equ). The mixture was warmed to room temperature and then stirred for 21 hours. The reaction was then cooled to 10° C. and methanol (10 ml) added. The reaction was heated to reflux for 3 hours, then concentrated in vacuo to give an orange solid. Water (50 ml) was added and stirred for two hours then left to stand overnight then 9c (0.313 g, 70%) was collected as a black solid.
Name
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:26])[C:8]([OH:25])=[C:9]([C:13]3[CH:18]=[C:17]([O:19]C)[C:16]([O:21]C)=[C:15]([O:23]C)[CH:14]=3)[O:10]2)=[CH:5][CH:4]=1)[CH3:2].B(Br)(Br)Br.CO.O>ClCCl>[CH2:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:26])[C:8]([OH:25])=[C:9]([C:13]3[CH:14]=[C:15]([OH:23])[C:16]([OH:21])=[C:17]([OH:19])[CH:18]=3)[O:10]2)=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.504 g
Type
reactant
Smiles
C(C)C1=CC=C2C(C(=C(OC2=C1)C1=CC(=C(C(=C1)OC)OC)OC)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange solid
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
WAIT
Type
WAIT
Details
then left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
9c (0.313 g, 70%) was collected as a black solid

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
C(C)C1=CC=C2C(C(=C(OC2=C1)C1=CC(=C(C(=C1)O)O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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